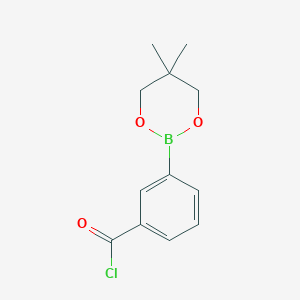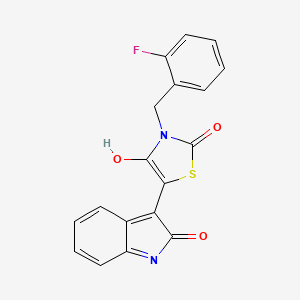
4-Methoxyphenyl 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, a chloro group (-Cl), and a nitro group (-NO2) attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-chloro-3-nitrobenzoate typically involves a multi-step process starting from readily available starting materials. One common synthetic route is as follows:
Nitration: The nitration of 4-chlorobenzoic acid to introduce the nitro group at the 3-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The resulting 4-chloro-3-nitrobenzoic acid is then esterified with 4-methoxyphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-Methoxyphenyl 4-chloro-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 4-methoxyphenol.
Scientific Research Applications
4-Methoxyphenyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Materials Science: Used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-chloro-3-nitrobenzoate depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. The chloro group can be involved in substitution reactions, and the methoxy group can influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
4-Methoxyphenyl 4-chlorobenzoate: Lacks the nitro group.
4-Methoxyphenyl 3-nitrobenzoate: Similar structure but with the nitro group at a different position.
Uniqueness
4-Methoxyphenyl 4-chloro-3-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups also provides unique electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C14H10ClNO5 |
|---|---|
Molecular Weight |
307.68 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-14(17)9-2-7-12(15)13(8-9)16(18)19/h2-8H,1H3 |
InChI Key |
UTXQZHBHTLJUPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)

![N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497272.png)


![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
![1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B12497315.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)
![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)


